N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide
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Overview
Description
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide typically involves the condensation reaction between 4-(propan-2-yl)benzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:
4-(propan-2-yl)benzaldehyde+pyridine-2-carbohydrazide→N’-(E)-[4-(propan-2-yl)phenyl]methylidenepyridine-2-carbohydrazide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its pharmacological properties.
Coordination Chemistry: It forms stable complexes with transition metals, which are useful in catalysis and materials science.
Materials Science: The compound’s ability to form crystalline structures makes it valuable in the study of crystal engineering and supramolecular chemistry.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide
- N’-{(E)-[4-fluorophenyl]methylidene}biphenyl-4-carbohydrazide
- N’-{(E)-[2,5-dimethoxyphenyl]methylidene}biphenyl-4-carbohydrazide
Uniqueness
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of the pyridine ring and the isopropyl group
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-12(2)14-8-6-13(7-9-14)11-18-19-16(20)15-5-3-4-10-17-15/h3-12H,1-2H3,(H,19,20)/b18-11+ |
InChI Key |
WFJIMRAEOLALEO-WOJGMQOQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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